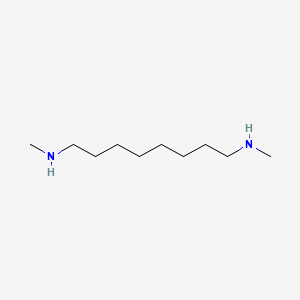
N,N'-Dimethyl-1,8-octanediamine
Overview
Description
N,N’-Dimethyl-1,8-octanediamine is an organic compound with the molecular formula C10H24N2. It is a linear aliphatic diamine where the nitrogen atoms are substituted with methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Mechanism of Action
Target of Action
N,N’-Dimethyl-1,8-octanediamine primarily targets the respiratory system . The compound interacts with the respiratory system, potentially causing irritation and other health effects.
Mode of Action
It is known that the compound can cause irritation to the respiratory system, suggesting a potential interaction with respiratory tissues .
Pharmacokinetics
The compound is known to have a density of 0769 g/mL at 25 °C (lit) , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of N,N’-Dimethyl-1,8-octanediamine’s action is irritation to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and other respiratory discomforts.
Action Environment
The action of N,N’-Dimethyl-1,8-octanediamine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it has a melting point of 31-36 °C (lit.) and a boiling point of 249 °C (lit.) . Additionally, its solubility in water suggests that it may be more active in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,8-octanediamine can be synthesized through the methylation of 1,8-diaminooctane. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups .
Industrial Production Methods: The industrial production of N,N’-Dimethyl-1,8-octanediamine involves the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. This process is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethyl-1,8-octanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
N,N’-Dimethyl-1,8-octanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Comparison with Similar Compounds
- N,N’-Dimethyl-1,6-hexanediamine
- N,N’-Dimethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
Comparison: N,N’-Dimethyl-1,8-octanediamine is unique due to its longer carbon chain compared to similar compounds like N,N’-Dimethyl-1,6-hexanediamine and N,N’-Dimethyl-1,3-propanediamine. This longer chain length can influence its physical properties, such as boiling and melting points, and its reactivity in chemical reactions. Additionally, the specific positioning of the methyl groups on the nitrogen atoms can affect its ability to form complexes and participate in various chemical processes .
Properties
IUPAC Name |
N,N'-dimethyloctane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-11-9-7-5-3-4-6-8-10-12-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBTMQPVIYUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337303 | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33563-54-1 | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



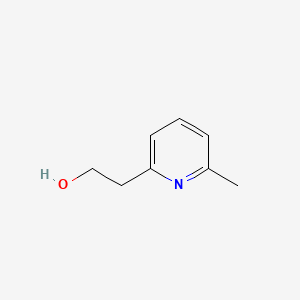

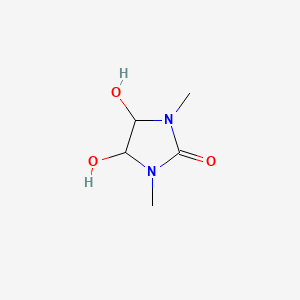
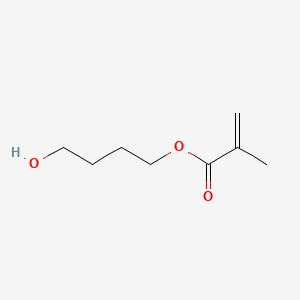
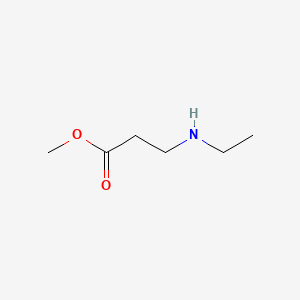
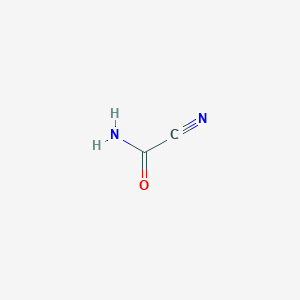
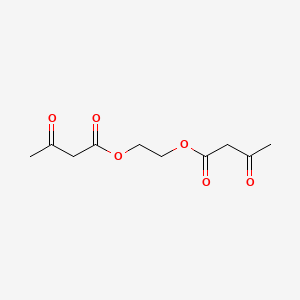
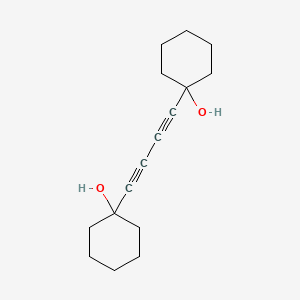

![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)
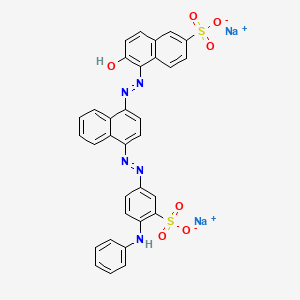

![2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate](/img/structure/B1595533.png)
